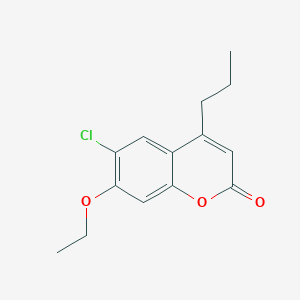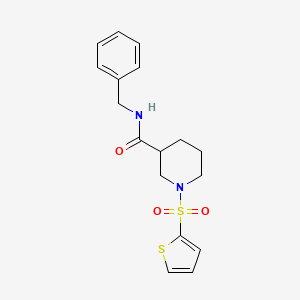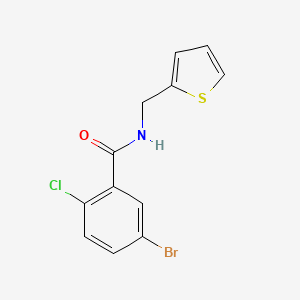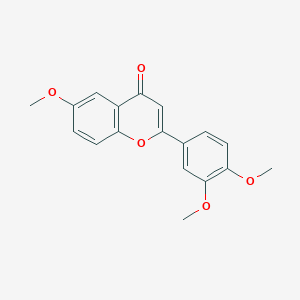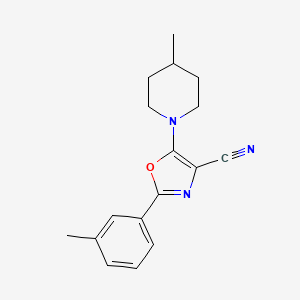![molecular formula C15H20ClN3O2S B5722601 N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide, also known as CB-839, is a potent and selective inhibitor of glutaminase. Glutaminase is an enzyme that is involved in the metabolism of glutamine, an amino acid that plays a critical role in the proliferation of cancer cells. CB-839 has been shown to have anti-tumor activity in preclinical models of several types of cancer, and is currently being evaluated in clinical trials.
作用機序
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide works by inhibiting the activity of glutaminase, which is an enzyme that is involved in the metabolism of glutamine. Glutamine is an amino acid that is essential for the growth and proliferation of cancer cells. By inhibiting the activity of glutaminase, this compound blocks the metabolism of glutamine and deprives cancer cells of the nutrients they need to grow and divide. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models of cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer cells. This compound has been shown to have anti-tumor activity in preclinical models of several types of cancer, which makes it a useful tool for studying the mechanisms of action of anti-cancer drugs. However, there are also limitations to the use of this compound in lab experiments. The synthesis process is complex and requires expertise in organic chemistry. In addition, this compound is not currently available as a commercial product, which makes it difficult to obtain for use in lab experiments.
将来の方向性
There are several future directions for the study of N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide. One area of interest is the development of combination therapies that include this compound. This compound has been shown to enhance the activity of other anti-cancer drugs, and there is interest in exploring the potential of combination therapies that include this compound. Another area of interest is the development of biomarkers that can predict response to this compound. Identifying biomarkers that can predict response to this compound could help to identify patients who are most likely to benefit from treatment with the drug. Finally, there is interest in exploring the potential of this compound in other diseases beyond cancer. Glutamine metabolism is also involved in the pathogenesis of other diseases, such as neurodegenerative diseases and metabolic disorders, and there is interest in exploring the potential of this compound in these diseases.
合成法
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is purified through a series of chromatographic techniques.
科学的研究の応用
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide has been extensively studied in preclinical models of cancer. It has been shown to have anti-tumor activity in several types of cancer, including renal cell carcinoma, non-small cell lung cancer, and triple-negative breast cancer. This compound works by inhibiting glutaminase, which is required for the metabolism of glutamine. Cancer cells are highly dependent on glutamine for their growth and proliferation, and this compound has been shown to be effective in inhibiting the growth of these cells.
特性
IUPAC Name |
N-[4-chloro-3-(2-methylpropanoylcarbamothioylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c1-4-5-13(20)17-10-6-7-11(16)12(8-10)18-15(22)19-14(21)9(2)3/h6-9H,4-5H2,1-3H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFKMLONLHVENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)
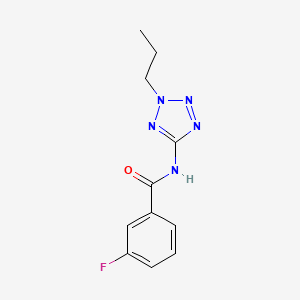
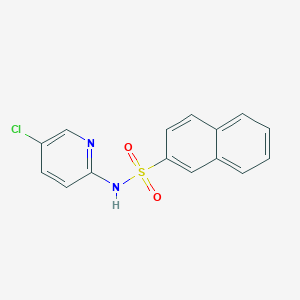
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)
